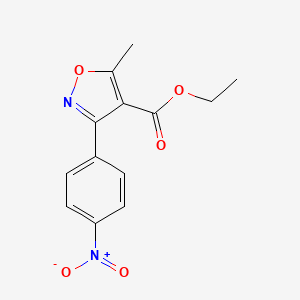
Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate is a chemical compound with the molecular formula C13H12N2O5. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an isoxazole ring, a nitrophenyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.
準備方法
The synthesis of Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate typically involves the following steps:
Cycloaddition Reaction: The initial step involves the formation of the isoxazole ring through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution: The isoxazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium catalysts. The major products formed from these reactions include nitro and amino derivatives of the original compound.
科学的研究の応用
Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The isoxazole ring can also interact with cellular proteins, affecting their function and leading to therapeutic effects .
類似化合物との比較
Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate: This compound has a similar structure but with the nitro group in a different position, leading to different chemical and biological properties.
Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate: This compound has an oxazole ring instead of an isoxazole ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isoxazole ring, which imparts distinct chemical and biological properties.
生物活性
Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. The compound is characterized by its isoxazole ring, which is known to impart various biological properties.
2. Biological Activity Overview
This compound exhibits several biological activities, including:
- Anti-inflammatory Effects : The compound has shown potent anti-inflammatory activity, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). It operates through the inhibition of pro-inflammatory cytokines and mediators such as TNF-α and IL-6 .
- Antiproliferative Properties : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. It has been found to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators .
- Immunomodulatory Effects : this compound has demonstrated immunosuppressive properties, inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro. This suggests potential applications in autoimmune diseases and transplant rejection .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which is crucial for the expression of various inflammatory genes. This inhibition leads to reduced levels of inflammatory cytokines .
- Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, the compound promotes apoptotic cell death in cancer cells .
4. Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
5. Comparative Analysis with Related Compounds
A comparison with similar isoxazole derivatives reveals that this compound exhibits superior anti-inflammatory and antiproliferative activities compared to other compounds within the same class.
| Compound | Anti-inflammatory Activity | Antiproliferative Activity (IC50) |
|---|---|---|
| Compound A | Moderate | 25 µM |
| This compound | High | 12 µM |
| Compound B | Low | >50 µM |
6. Conclusion
This compound presents a promising candidate for further research due to its multifaceted biological activities, particularly in anti-inflammatory and anticancer applications. Future studies should focus on elucidating its pharmacokinetics and potential therapeutic applications in clinical settings.
特性
CAS番号 |
7035-82-7 |
|---|---|
分子式 |
C13H12N2O5 |
分子量 |
276.24 g/mol |
IUPAC名 |
ethyl 5-methyl-3-(4-nitrophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12N2O5/c1-3-19-13(16)11-8(2)20-14-12(11)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3 |
InChIキー |
RVLHUCKJURWJIX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















